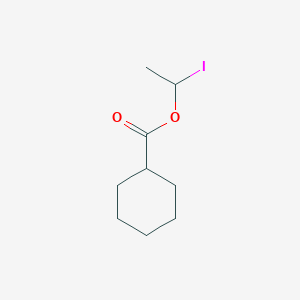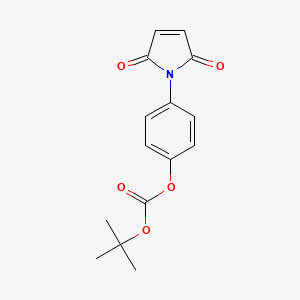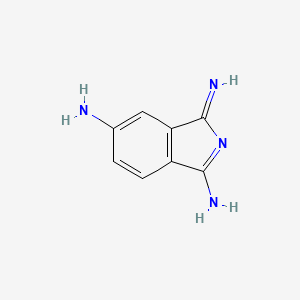![molecular formula C10H11BrO3 B8698105 methyl 2-[(3-bromophenyl)methoxy]acetate](/img/structure/B8698105.png)
methyl 2-[(3-bromophenyl)methoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[(3-bromophenyl)methoxy]acetate is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl 2-[(3-bromophenyl)methoxy]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: 3-bromobenzoic acid or 3-bromobenzaldehyde.
Reduction: 3-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2-[(3-bromophenyl)methoxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-[(3-bromophenyl)methoxy]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl [(4-bromobenzyl)oxy]acetate
- Methyl [(2-bromobenzyl)oxy]acetate
- Methyl [(3-chlorobenzyl)oxy]acetate
Comparison: methyl 2-[(3-bromophenyl)methoxy]acetate is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct properties and applications.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
methyl 2-[(3-bromophenyl)methoxy]acetate |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DFSHDTVRVWDYIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(hydroxymethyl)phenyl]acrylamide](/img/structure/B8698051.png)
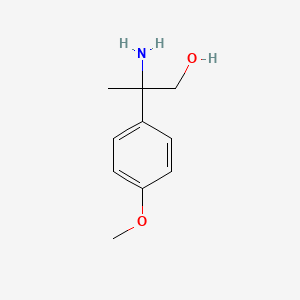
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide](/img/structure/B8698057.png)
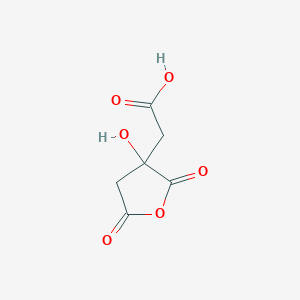
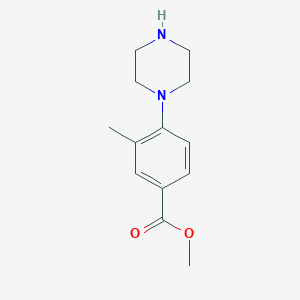

![2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8698080.png)

![Ethyl bromo[2-(trifluoromethyl)phenyl]acetate](/img/structure/B8698100.png)
